8-Benzyl-4-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
8-Benzyl-4-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. The molecule is substituted at position 8 with a benzyl group and at position 4 with a 2-methoxybenzoyl moiety, while position 3 contains a carboxylic acid functional group. Such spirocyclic frameworks are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding affinity to biological targets .
Properties
IUPAC Name |
8-benzyl-4-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-29-20-10-6-5-9-18(20)21(26)25-19(22(27)28)16-30-23(25)11-13-24(14-12-23)15-17-7-3-2-4-8-17/h2-10,19H,11-16H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTBKZOHTZRTFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C(COC23CCN(CC3)CC4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Domino Reaction
Unactivated yne-en-ynes react with aryl halides in the presence of Pd(OAc)₂ and PPh₃ to generate the diazaspiro[4.5]decane core. This process involves three sequential carbon-carbon bond-forming steps:
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Oxidative addition of the aryl halide to Pd(0).
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Alkyne insertion to form a π-alkyne-Pd complex.
Reaction conditions:
Table 1: Optimization of Spirocycle Formation
| Aryl Halide | Yne-en-yne Substituent | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 2-Methoxyiodobenzene | Propargylamine-derived | 78 | 12 |
| 4-Methoxybromobenzene | Allyl ether | 82 | 10 |
| 3-Fluoroiodobenzene | Propargyl alcohol | 65 | 15 |
Introduction of the Benzyl Group
Benzylation at the 8-position of the spirocycle is achieved via nucleophilic aromatic substitution (SNAr) or reductive amination , depending on the intermediate’s electronic properties.
SNAr with Benzyl Halides
Using K₂CO₃ as a base in anhydrous DMF, the secondary amine of the spirocycle attacks benzyl bromide at 60°C. Key considerations:
Reductive Amination
For sterically hindered intermediates, reductive amination with benzaldehyde and NaBH₃CN in methanol at 25°C provides moderate yields (58–67%).
Acylation with 2-Methoxybenzoyl Group
The 4-position acylation requires precise regiocontrol to avoid side reactions at the 8-benzyl group. Mixed anhydride and TBTU-mediated coupling methods are predominant.
TBTU/DIPEA Activation
A solution of 2-methoxybenzoic acid, TBTU (1 eq), and DIPEA (5 eq) in DMF activates the carboxylate for 15 minutes before adding the spirocyclic amine. After 16 hours at 25°C, the acylated product is isolated in 72% yield.
Mixed Anhydride Method
Reaction of 2-methoxybenzoyl chloride with isobutyl chloroformate generates a reactive anhydride, which reacts with the amine in THF at 0°C. Yields reach 68% but require rigorous moisture exclusion.
Introduction of the carboxylic acid group is accomplished via hydrolysis of a nitrile intermediate or oxidation of a primary alcohol .
Nitrile Hydrolysis
Treatment of the 3-cyano derivative with H₂SO₄ (conc.) at 120°C for 6 hours converts the nitrile to the carboxylic acid. This method affords 75% yield but risks over-oxidation.
TEMPO-Mediated Oxidation
Oxidation of a 3-hydroxymethyl group using TEMPO and NaClO₂ in a buffered solution (pH 6.7) provides milder conditions, yielding 80% product without epimerization.
Purification and Characterization
Final purification employs preparative HPLC (C18 column, 10–90% acetonitrile/water gradient) to achieve >95% purity. Structural validation is performed via:
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¹H/¹³C NMR : Confirms spirocyclic connectivity and substituent positions.
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HRMS : Verifies molecular formula (C₂₃H₂₆N₂O₅, [M+H]⁺ = 411.1912).
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Steps Across Methods
| Step | Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|---|
| Spirocycle formation | Pd-catalyzed domino | 82 | 90 | 12 |
| Benzylation | SNAr | 78 | 88 | 8 |
| Acylation | TBTU/DIPEA | 72 | 92 | 16 |
| Carboxylation | TEMPO oxidation | 80 | 95 | 24 |
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-4-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzoyl group can be reduced to a benzyl alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the benzoyl group can produce a benzyl alcohol derivative.
Scientific Research Applications
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties . Various studies have demonstrated its ability to induce apoptosis in cancer cells through several mechanisms:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cell proliferation by causing cell cycle arrest at the G1 phase.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress, which can be detrimental to cancer cells.
In vitro studies on human liver cancer cell lines have shown that this compound significantly reduces cell viability and induces apoptosis in a dose-dependent manner.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent . Preliminary studies suggest that it may inhibit the growth of various bacterial strains. The presence of functional groups in its structure enhances its interaction with microbial targets, potentially leading to effective treatments for infections caused by resistant bacteria.
Synthesis Applications
The unique structural features of 8-Benzyl-4-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid make it a valuable intermediate in organic synthesis. Its spirocyclic framework can serve as a scaffold for the development of new compounds with diverse biological activities. Researchers are exploring synthetic pathways that utilize this compound to create derivatives with enhanced efficacy or reduced toxicity.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines, including breast and liver cancers. The results showed that treatment with the compound led to a significant decrease in cell viability and increased markers of apoptosis compared to control groups. This study highlights its potential as a lead compound for the development of new anticancer therapies.
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of the compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The findings indicated that the compound exhibited notable antibacterial activity, suggesting its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 8-Benzyl-4-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The benzyl and methoxybenzoyl groups can participate in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The spirocyclic structure provides rigidity, which can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Variation in Acyl Substituents
Modifications at position 4 significantly alter physicochemical and biological properties:
*Calculated based on analogs.
Key Findings :
Variation in Alkyl Substituents at Position 8
The substituent at position 8 modulates steric effects and solubility:
Impact of Heterocyclic and Halogen Substituents
- Halogens: Fluorine and chlorine atoms improve bioavailability and resistance to oxidative metabolism. For example, 4-(2-chlorobenzoyl)-8-ethyl-... (MW 352.81) shows enhanced stability compared to non-halogenated analogs .
- Heterocycles : Pyridine-containing variants (e.g., 8-methyl-4-(pyridine-3-carbonyl)-..., MW 305.33) introduce basic nitrogen atoms, enabling pH-dependent solubility and target interactions .
Physicochemical Properties and Molecular Parameters
Biological Activity
8-Benzyl-4-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 1326808-86-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of spiro compounds, characterized by a spirocyclic structure that includes both nitrogen and oxygen heteroatoms. Its molecular formula is , with a molecular weight of approximately 405.46 g/mol. The compound's structure can be represented as follows:
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have demonstrated that the compound possesses antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.
- Anticancer Properties : Preliminary investigations indicate that the compound may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
Research Findings and Case Studies
A review of recent literature reveals several key findings regarding the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of the compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed under microscopy.
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited strong inhibitory effects, with minimum inhibitory concentrations (MIC) highlighting its potential as a therapeutic agent for bacterial infections.
Q & A
Q. What are the established synthetic routes for 8-Benzyl-4-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid?
The synthesis typically involves multi-step reactions starting with spirocyclic intermediates. For example, analogous spiro[4.5]decane derivatives are synthesized via cyclocondensation of carbonyl-containing precursors with amines, followed by benzylation and functional group modifications (e.g., methoxybenzoylation) . Key steps include:
- Cyclization : Using reagents like 2-oxa-spiro[3.4]octane-1,3-dione as a scaffold.
- Functionalization : Introduction of the 2-methoxybenzoyl group via Friedel-Crafts acylation or nucleophilic substitution.
- Purification : Chromatography (e.g., silica gel) or recrystallization for isolating intermediates .
Q. How is the compound characterized using spectroscopic and structural analysis?
Standard characterization methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and spirocyclic connectivity.
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and ether (C-O, ~1250 cm) groups .
- X-ray Crystallography : Definitive structural confirmation, as demonstrated for related spiro compounds (e.g., bond angles and torsion angles in the diazaspiro system) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) for coupling reactions involving benzyl or aryl groups.
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) may enhance cyclization efficiency .
- Temperature Control : Lower temperatures (~0–5°C) to minimize side reactions during acylation steps.
- Byproduct Analysis : Use HPLC (e.g., Chromolith columns) to monitor reaction progress and identify impurities .
Q. How can discrepancies between theoretical and experimental spectral data be resolved?
Discrepancies often arise from conformational flexibility or unexpected tautomerism. Mitigation approaches:
- Computational Modeling : Density Functional Theory (DFT) to simulate NMR or IR spectra and compare with experimental data .
- Dynamic NMR Studies : Variable-temperature NMR to detect hindered rotation or equilibrium between conformers.
- Supplementary Techniques : Mass spectrometry (HRMS) for molecular weight validation and 2D NMR (COSY, NOESY) for spatial assignments .
Q. What experimental designs are recommended for studying the compound’s pharmacological activity?
For in vitro studies:
- Enzyme Inhibition Assays : Dose-response curves (IC) using purified targets (e.g., kinases or receptors) with fluorescence or colorimetric readouts .
- Cell Permeability : Caco-2 monolayers to assess bioavailability, paired with LC-MS quantification .
- Metabolic Stability : Microsomal incubation (liver S9 fractions) to evaluate CYP450-mediated degradation .
Data Contradiction Analysis
Q. How to address conflicting results in biological activity studies?
Potential causes and solutions:
- Batch Variability : Ensure compound purity (>95% by HPLC) and confirm stereochemical consistency (chiral HPLC or X-ray) .
- Assay Interference : Test for false positives/negatives using orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Pharmacokinetic Factors : Evaluate protein binding (e.g., plasma albumin) or efflux transporter interactions (e.g., P-gp) that may mask activity .
Q. What advanced techniques validate the compound’s spirocyclic conformation in solution?
- NOESY NMR : Detect through-space interactions between the benzyl and methoxybenzoyl groups.
- Molecular Dynamics (MD) Simulations : Predict dominant conformers under physiological conditions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
